molecular formula C17H17NO3 B11172276 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate

Cat. No.: B11172276
M. Wt: 283.32 g/mol
InChI Key: VPUCCLQGHAZBIX-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate is a synthetic aromatic ester-carbamate hybrid compound. Its structure comprises a phenyl ring substituted with an acetyloxy group (acetate ester) at the para position and a carbamoyl linker connected to a 4-methylbenzyl moiety. This molecular architecture confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~3.5–4.0) and a molecular weight of 313.35 g/mol.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-[(4-methylphenyl)methylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-12-3-5-14(6-4-12)11-18-17(20)15-7-9-16(10-8-15)21-13(2)19/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

VPUCCLQGHAZBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 4-methylbenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-aminophenyl acetate and 4-methylbenzyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be added to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl acetate moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The methyl and methoxy benzyl derivatives exhibit similar LogP values, but the methoxy group enhances aqueous solubility (~2.5-fold increase compared to methyl) .
  • Bioactivity : Thiadiazole and benzodioxol derivatives demonstrate marked biological activity (e.g., antimicrobial or CNS-targeting effects) due to heterocyclic pharmacophores .
  • Synthetic Complexity: Chlorophenoxy derivatives require multistep synthesis, including HATU-mediated coupling and phenoxyacetate functionalization .

Physicochemical and Thermodynamic Properties

  • Thermal Stability : Methyl and methoxy benzyl derivatives show thermal decomposition temperatures >250°C, suitable for polymer synthesis .
  • Protein Binding : Sulfamoyl analogues (e.g., 4-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate) exhibit strong binding to bovine serum albumin (BSA) via hydrophobic interactions (ΔG = −28.5 kJ/mol), whereas methoxy derivatives rely on hydrogen bonding .
  • Solubility: Methoxy-substituted analogues have 15–20% higher solubility in ethanol-water mixtures than methyl derivatives .

Molecular Docking and Computational Studies

AutoDock Vina () and Lamarckian genetic algorithm-based docking () predict that:

  • The 4-methylbenzyl group in the parent compound forms van der Waals interactions with hydrophobic protein pockets.
  • Methoxy and sulfamoyl substituents improve binding affinity to enzymes like carbonic anhydrase (docking scores: −9.2 kcal/mol vs. −8.5 kcal/mol for methyl derivatives) .

Biological Activity

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's synthesis, structural characteristics, and its biological activity, with a focus on its anti-proliferative effects against various cancer cell lines.

Chemical Structure and Synthesis

The molecular formula of 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate is C17H19NO3. The synthesis typically involves the reaction of 4-methylbenzylamine with acetophenone derivatives, followed by acetylation. The structural characterization often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's identity and purity.

Anti-Proliferative Effects

Research has demonstrated that 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate exhibits significant anti-proliferative activity against a range of cancer cell lines. A detailed study screened this compound against the NCI 60 cell line panel, revealing varying degrees of growth inhibition across different types of cancer.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

Cell Line% Inhibition at 10 µM
RPMI-8226 (Leukemia)92.72%
NCI-H522 (Lung Cancer)94.57%
HCT-15 (Colon Cancer)98.05%
SNB-75 (CNS Cancer)80.85%
MDA-MB-43 (Melanoma)95.29%
OVCAR-4 (Ovarian Cancer)96.33%
A498 (Renal Cancer)81.27%
T-47D (Breast Cancer)89.47%

The data indicates that the compound is particularly effective against colon cancer cells, showing the highest percentage of inhibition.

The mechanism by which 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate exerts its anti-cancer effects may involve induction of apoptosis and disruption of cell cycle progression. Studies suggest that the compound can activate apoptotic pathways, leading to increased cell death in susceptible cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study on Leukemia : In a study involving RPMI-8226 cells, treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Colon Cancer Model : In vivo studies using HCT-15 xenografts in mice showed that administration of the compound significantly reduced tumor volume compared to control groups, suggesting its potential for therapeutic use.

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